molecular formula C15H22O B7968185 2,2-Dimethyl-3-(4-tert-butylphenyl)propanal

2,2-Dimethyl-3-(4-tert-butylphenyl)propanal

Cat. No.: B7968185
M. Wt: 218.33 g/mol
InChI Key: AXEDCZWALBYNCS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-tert-butylphenyl)propanal is an organic compound with the molecular formula C15H22O. It is a derivative of propanal, featuring a tert-butyl group attached to a phenyl ring, which is further connected to a propanal moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-tert-butylphenyl)propanal typically involves the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by strong acids such as triflic acid or solid acids like zeolites . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize output. The process may also include purification steps such as distillation and crystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-tert-butylphenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-(4-tert-butylphenyl)propanal has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-tert-butylphenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenyl ring and tert-butyl group contribute to the compound’s stability and reactivity, influencing its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(4-tert-butylphenyl)propanal is unique due to its specific structural features, including the combination of a tert-butyl group and an aldehyde moiety attached to a phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-2,2-dimethylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-14(2,3)13-8-6-12(7-9-13)10-15(4,5)11-16/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEDCZWALBYNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C)(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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